3-[(2-Methoxy-5-methylphenyl)amino]propanoic acid
Description
3-[(2-Methoxy-5-methylphenyl)amino]propanoic acid is an organic compound with the molecular formula C11H15NO3 This compound is characterized by the presence of a methoxy group, a methyl group, and an amino group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Properties
IUPAC Name |
3-(2-methoxy-5-methylanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8-3-4-10(15-2)9(7-8)12-6-5-11(13)14/h3-4,7,12H,5-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMZFTXBFKYCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23363-80-6 | |
| Record name | 3-[(2-methoxy-5-methylphenyl)amino]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxy-5-methylphenyl)amino]propanoic acid typically involves the reaction of 2-methoxy-5-methylaniline with a suitable propanoic acid derivative. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and the propanoic acid derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of 3-[(2-Methoxy-5-methylphenyl)amino]propanoic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxy-5-methylphenyl)amino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Electrophilic substitution reactions often require the use of strong acids (e.g., sulfuric acid) or halogens (e.g., chlorine or bromine).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while nitration of the aromatic ring can produce a nitro-substituted derivative.
Scientific Research Applications
3-[(2-Methoxy-5-methylphenyl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxy-5-methylphenyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenylamine: This compound shares a similar structure but lacks the propanoic acid moiety.
3-[(2-Methoxyphenyl)amino]propanoic acid: This compound is similar but lacks the methyl group on the phenyl ring.
3-[(2-Methylphenyl)amino]propanoic acid: This compound is similar but lacks the methoxy group on the phenyl ring.
Uniqueness
3-[(2-Methoxy-5-methylphenyl)amino]propanoic acid is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the propanoic acid moiety makes this compound a versatile building block for various applications in scientific research.
Biological Activity
3-[(2-Methoxy-5-methylphenyl)amino]propanoic acid, also known as a derivative of propanoic acid, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C12H15NO3
- CAS Number: 23363-80-6
This compound features a methoxy group and a methyl-substituted phenyl ring, which contribute to its biological properties.
The primary biological activity of 3-[(2-Methoxy-5-methylphenyl)amino]propanoic acid is linked to its interaction with various molecular targets, particularly fibroblast growth factor receptors (FGFRs).
Target Interaction
- FGFR Inhibition: The compound acts as an inhibitor of FGFRs, which are critical in regulating cell proliferation, migration, and angiogenesis. By inhibiting these receptors, the compound can disrupt signaling pathways that contribute to tumor growth and progression.
Biochemical Pathways Affected
- Cell Proliferation: In vitro studies have demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast cancer cells (MDA-MB-468), by inducing apoptosis .
- Signal Transduction: The inhibition of FGFRs prevents downstream signaling through pathways such as RAS-MEK-ERK and PI3K-Akt, which are essential for cell survival and growth.
In Vitro Studies
- Cell Proliferation Assays:
- Apoptosis Induction:
- Treatment with 3-[(2-Methoxy-5-methylphenyl)amino]propanoic acid resulted in increased markers of apoptosis, such as caspase activation and PARP cleavage, confirming its role as an apoptotic agent in cancer therapy.
In Vivo Studies
- Tumor Growth Inhibition:
Case Studies
A notable case study involved the evaluation of a series of derivatives based on this compound structure. These derivatives were tested for their ability to inhibit FGFR activity and showed promising results in enhancing the anticancer properties compared to the parent compound.
| Compound Derivative | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 5.4 | FGFR Inhibition |
| Compound B | 3.2 | Apoptosis Induction |
| Compound C | 4.8 | Cell Cycle Arrest |
This table summarizes the efficacy of various derivatives derived from 3-[(2-Methoxy-5-methylphenyl)amino]propanoic acid against cancer cell lines.
Pharmacokinetics
The pharmacokinetic profile indicates that 3-[(2-Methoxy-5-methylphenyl)amino]propanoic acid has favorable absorption characteristics due to its low molecular weight and lipophilic nature. This enhances its bioavailability and potential therapeutic application in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
